molecular formula C16H18N4 B1458952 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine CAS No. 1951451-75-4

3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine

Cat. No.: B1458952
CAS No.: 1951451-75-4
M. Wt: 266.34 g/mol
InChI Key: HEKRCJPAXLSJEK-UHFFFAOYSA-N
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Description

3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine is a synthetic organic compound that features a pyrazole ring substituted with a tert-butyl group and a quinoline moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the tert-butyl group: This step can involve alkylation reactions using tert-butyl halides.

    Attachment of the quinoline moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate quinoline derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the quinoline moiety.

    Reduction: Reduction reactions can be used to modify the quinoline ring or reduce any nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with pyrazole and quinoline structures are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of organic semiconductors or dyes.

Biology

    Enzyme Inhibition: Such compounds may act as inhibitors for various enzymes, making them useful in biochemical research.

    Fluorescent Probes: The quinoline moiety can be used in designing fluorescent probes for biological imaging.

Medicine

    Anticancer Agents: Compounds with similar structures have been studied for their potential anticancer properties.

    Antimicrobial Agents: They may also exhibit antibacterial or antifungal activities.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as pesticides or herbicides.

Mechanism of Action

The mechanism of action for 3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The quinoline moiety often plays a crucial role in binding to the target site, while the pyrazole ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-butyl)-1-(quinolin-8-yl)-1H-pyrazol-5-amine: Similar structure with a different position of the quinoline moiety.

    3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-4-amine: Similar structure with a different position of the amine group.

Uniqueness

3-(tert-butyl)-1-(quinolin-7-yl)-1H-pyrazol-5-amine may exhibit unique properties due to the specific positioning of its substituents, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

5-tert-butyl-2-quinolin-7-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-16(2,3)14-10-15(17)20(19-14)12-7-6-11-5-4-8-18-13(11)9-12/h4-10H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKRCJPAXLSJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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